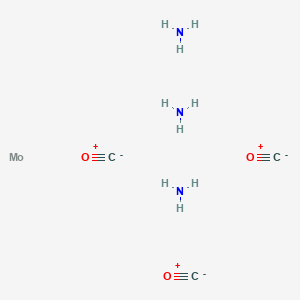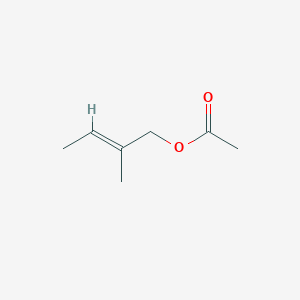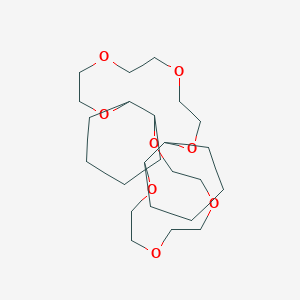
Ácido Hexilborónico
Descripción general
Descripción
Hexylboronic acid is a boronic acid derivative that is used in various chemical reactions, particularly in the field of organic synthesis. It is an alkylboronic acid, which means it contains a boron atom connected to an alkyl group—in this case, a hexyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable reagents in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling.
Synthesis Analysis
The synthesis of hexylboronic acid derivatives can be achieved through various methods. One such method involves the Suzuki reaction of hexylboronic acid with enol triflates derived from γ-alkylidene-α-hydroxybutenolides, as described in the literature. This reaction proceeds via an "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" mechanism, leading to the formation of α-unsubstituted γ-alkylidenebutenolides .
Molecular Structure Analysis
While the specific molecular structure analysis of hexylboronic acid is not detailed in the provided papers, boronic acids typically have a trigonal planar geometry around the boron atom. This allows them to interact with other molecules, such as diols, to form cyclic boronate esters, which are key intermediates in many coupling reactions.
Chemical Reactions Analysis
Hexylboronic acid participates in various chemical reactions, particularly in cross-coupling reactions. For instance, it is used in the Suzuki reaction, a widely employed method for creating carbon-carbon bonds. In this reaction, hexylboronic acid acts as a nucleophile and reacts with various electrophiles, such as enol triflates, to form different organic compounds . Additionally, alkylboronic acids have been shown to be highly active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids, which suggests that hexylboronic acid could also be used in such catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexylboronic acid are not explicitly discussed in the provided papers. However, in general, alkylboronic acids like hexylboronic acid are known to be relatively stable, though they can undergo hydrolysis to form the corresponding boronic acid and alcohol. They are also known for their solubility in organic solvents, which is a crucial property for their use in organic synthesis reactions .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
El ácido hexilborónico, al igual que otros ácidos borónicos, se ha utilizado cada vez más en diversas áreas de investigación . Una de las aplicaciones clave es en la detección, donde las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción de los ácidos borónicos con los dioles permite su uso en diversas áreas, incluido el etiquetado biológico . Esta aplicación es particularmente útil en el campo de la bioquímica, donde puede ayudar en el estudio y la comprensión de sistemas biológicos complejos.
Manipulación y modificación de proteínas
Los ácidos borónicos, incluido el ácido hexilborónico, han demostrado un potencial significativo en la manipulación y modificación de proteínas . Esto ha abierto nuevas vías en la investigación de proteínas, incluido el desarrollo de nuevas estrategias terapéuticas.
Tecnologías de separación
El ácido hexilborónico se ha utilizado en tecnologías de separación . Las propiedades únicas de los ácidos borónicos les permiten unirse selectivamente a ciertas moléculas, lo que los hace útiles en la separación y purificación de mezclas complejas.
Desarrollo de terapias
Los ácidos borónicos se han utilizado en el desarrollo de terapias . Por ejemplo, se han utilizado en la creación de polímeros sensibles a la glucosa que permiten la liberación de insulina autorregulada en el tratamiento de la diabetes .
Curación de heridas y direccionamiento tumoral
El ácido hexilborónico se ha utilizado en la curación de heridas y el direccionamiento tumoral
Safety and Hazards
Hexylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
Direcciones Futuras
Boronic acids, including Hexylboronic Acid, are increasingly utilized in diverse areas of research. They have found applications in sensing, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research opportunities include the development of more effective and versatile delivery tools for the safe and effective use of protein drugs , and the exploration of boronic acid-based dynamic covalent bonds for the synthesis of covalent adaptable networks .
Mecanismo De Acción
Target of Action
Hexylboronic Acid, like other boronic acids, primarily targets organic compounds containing cis-diols . This includes a wide range of biomolecules, such as carbohydrates and glycoproteins, which play crucial roles in various biological processes .
Mode of Action
Hexylboronic Acid interacts with its targets through the formation of cyclic boronate esters . This interaction is reversible and highly selective, allowing Hexylboronic Acid to bind to specific targets in a biological system . The formation of these esters can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Hexylboronic Acid can affect various biochemical pathways due to its ability to interact with cis-diol-containing compounds . For instance, it can interfere with carbohydrate metabolism and protein glycosylation, potentially impacting cellular functions . The specific pathways affected by hexylboronic acid can vary depending on the biological context .
Pharmacokinetics
Boronic acids are generally known for their stability and resistance to metabolic degradation . This could potentially enhance the bioavailability of Hexylboronic Acid, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Hexylboronic Acid’s action depend on its specific targets and the biological context. For example, by interacting with carbohydrates and glycoproteins, Hexylboronic Acid could potentially affect cellular signaling, metabolism, and other processes . .
Action Environment
The action, efficacy, and stability of Hexylboronic Acid can be influenced by various environmental factors. For instance, the presence of other cis-diol-containing compounds can affect the selectivity and efficiency of Hexylboronic Acid’s interactions . Additionally, factors such as pH and temperature can impact the stability of the boronate esters formed by Hexylboronic Acid .
Análisis Bioquímico
Biochemical Properties
Hexylboronic Acid plays a significant role in biochemical reactions. It is a part of the boronic acid family, which is known for its interactions with diols and strong Lewis bases . These interactions lead to their utility in various sensing applications . Boronic acids, including Hexylboronic Acid, are also used in organic synthesis .
Molecular Mechanism
Boronic acids are known to interact with diols, which allows them to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Temporal Effects in Laboratory Settings
Boronic acids, including Hexylboronic Acid, are known to be valuable building blocks in organic synthesis .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Propiedades
IUPAC Name |
hexylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSYDLCMCLCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325793 | |
| Record name | Hexylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16343-08-1 | |
| Record name | B-Hexylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexaneboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HEXANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?
A1: Hexylboronic acid acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the hexylboronic acid participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.
Q2: What is the significance of using Hexylboronic acid in this specific reaction, and are there alternative reagents?
A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of Hexylboronic acid is crucial for the specific reductive transformation observed. The selection of Hexylboronic acid over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)





![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)




